molecular formula C14H15ClN2O3 B4481871 5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B4481871
M. Wt: 294.73 g/mol
InChI Key: QNMJXOSUZKVTHP-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, an oxazole ring, and a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Methoxypropan-2-yl Group: This step involves the alkylation of the oxazole ring with a suitable alkylating agent, such as methoxypropan-2-yl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide
  • 5-(4-methylphenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c1-9(8-19-2)16-14(18)12-7-13(20-17-12)10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMJXOSUZKVTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide
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5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide
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5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide
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5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide
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5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide
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5-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)-1,2-oxazole-3-carboxamide

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